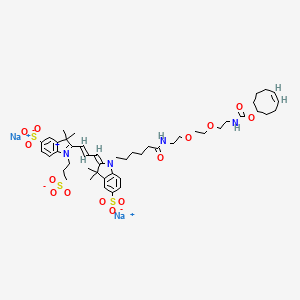

Sulfo-Cy3-PEG2-TCO (disodium)

説明

Significance of Site-Specific Labeling in Modern Biomedical Research

Site-specific labeling is the precise attachment of a probe, such as a fluorescent dye or a drug, to a specific location on a protein or other biomolecule. alphathera.com This precision is crucial as conventional methods often result in heterogeneous products, which can complicate analysis and reduce efficacy. nih.gov The ability to install chemical modifications at a specific site on a native protein within a cell is a powerful tool for investigating and manipulating protein function, structure, and localization. acs.org

The key advantages of site-specific labeling include:

Preservation of Function: It ensures that the attached label does not interfere with the biomolecule's natural activity, such as an antibody's ability to bind to its antigen. alphathera.com

Homogeneous Products: It yields a uniform population of labeled molecules, which is critical for applications requiring quantitative analysis and for the development of therapeutics like antibody-drug conjugates. nih.gov

Optimal Orientation: For applications involving surface immobilization, such as in immunoassays, site-specific labeling ensures that antibodies are oriented correctly, improving the sensitivity and density of available antigen-binding sites. alphathera.com

Versatility: This technique is not limited to proteins; it has been applied to a wide range of biomolecules, including glycans, lipids, and nucleic acids, expanding its utility across various research fields. mdpi.com

The pursuit of robust labeling methodologies has led to the development of hybrid approaches that combine the specificity of genetic targeting with the versatility of synthetic organic probes, enabling researchers to visualize biological processes at the single-molecule level within living cells. nih.gov

Evolution of Bioorthogonal Chemistry for Targeted Molecular Probes

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org Coined in 2003, this concept has become fundamental to chemical biology, enabling the study of biomolecules in real-time and in their natural context. wikipedia.org

The evolution of bioorthogonal chemistry has been marked by the development of several key ligation strategies:

Staudinger Ligation: Developed in 2000, this reaction between azides and triarylphosphines was the first to feature completely abiotic functional groups, launching the field of bioorthogonal chemistry. wikipedia.orgrsc.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this reaction is highly efficient but its reliance on a cytotoxic copper catalyst limits its application in living cells. iris-biotech.de

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of copper, this "copper-free click chemistry" was developed, using strained cyclooctynes to react with azides. wikipedia.org This reaction is significantly faster than the Staudinger ligation.

Tetrazine Ligation: This reaction involves an inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO). iris-biotech.de It is exceptionally fast and bioorthogonal, making it ideal for labeling at low concentrations. iris-biotech.denih.gov The reaction is irreversible due to the release of nitrogen gas. nih.gov

These reactions typically involve a two-step process: first, a biomolecule is metabolically or genetically tagged with a chemical reporter group (e.g., an azide (B81097) or TCO). Second, a probe carrying the complementary functional group (e.g., an alkyne or tetrazine) is introduced, leading to a highly specific covalent linkage. wikipedia.orgacs.org This has enabled the development of a vast array of probes for imaging, diagnostics, and therapeutics. acs.org

Overview of Sulfo-Cy3-PEG2-TCO (disodium) as a Versatile Bioconjugation Reagent

Sulfo-Cy3-PEG2-TCO (disodium) is a specialized fluorescent probe designed for advanced bioconjugation applications. evitachem.com It integrates three key components into a single molecule: a fluorescent dye (Sulfo-Cy3), a spacer (PEG2), and a bioorthogonal reactive group (TCO). evitachem.com

Sulfo-Cy3 Dye: This is a water-soluble cyanine (B1664457) dye that emits a bright orange-red fluorescence. axispharm.com The presence of sulfonate groups enhances its hydrophilicity, making it highly suitable for use in aqueous biological environments. axispharm.combroadpharm.com

PEG2 Spacer: The short polyethylene (B3416737) glycol (PEG) spacer further increases the molecule's water solubility and biocompatibility. iris-biotech.deevitachem.com PEG spacers are known to reduce the aggregation of labeled proteins. iris-biotech.de

Trans-cyclooctene (TCO) Group: This strained alkene is the reactive handle for bioorthogonal ligation. broadpharm.com It reacts specifically and rapidly with a tetrazine-functionalized molecule via the inverse-electron-demand Diels-Alder cycloaddition (iEDDA). iris-biotech.deatto-tec.com

This molecular architecture makes Sulfo-Cy3-PEG2-TCO (disodium) an exceptionally useful tool for labeling and tracking biomolecules like proteins and antibodies that have been pre-functionalized with a tetrazine group. evitachem.comimmunomart.commedchemexpress.com The highly specific and efficient click chemistry reaction forms a stable covalent bond, enabling robust visualization for applications in fluorescence imaging and diagnostics. evitachem.comimmunomart.com

Table 1: Properties of Sulfo-Cy3-PEG2-TCO (disodium)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄₇H₆₄N₄Na₂O₁₄S₃ | broadpharm.comimmunomart.com |

| Molecular Weight | ~1051.20 g/mol | broadpharm.comimmunomart.com |

| Appearance | Solid or powder | evitachem.com |

| Solubility | Highly soluble in aqueous solutions, DMSO | evitachem.comimmunomart.com |

| Excitation Maximum | ~555 nm | broadpharm.com |

| Emission Maximum | ~570 nm | broadpharm.com |

| Reactive Group | Trans-cyclooctene (TCO) | evitachem.com |

| Reacts With | Tetrazine | evitachem.comimmunomart.com |

Table 2: Key Research Findings in Tetrazine-TCO Ligation

| Finding | Significance | Source |

|---|---|---|

| High Reaction Rate | The reaction between TCO and tetrazine proceeds with second-order rate constants up to 1000 M⁻¹s⁻¹, which is about three orders of magnitude faster than SPAAC. This allows for efficient labeling even at very low concentrations. | atto-tec.com |

| Bioorthogonality | The TCO-tetrazine ligation is highly selective and does not react with other functional groups found in biological systems, enabling specific labeling in complex environments like cell lysates and live cells. | iris-biotech.denih.gov |

| Fluorogenic Potential | The fluorescence of some dyes can be quenched by the tetrazine moiety. Upon reaction with TCO, the fluorescence is restored, creating a "turn-on" probe that reduces background signal. | nih.govatto-tec.com |

| Irreversible Reaction | The cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas, making the resulting covalent bond irreversible and highly stable. | nih.gov |

| Minimal Proteome Reactivity | The selectivity of in situ labeling can be enhanced by using tetrazine derivatives with minimal non-specific reactivity towards the cellular proteome, which is crucial for accurately imaging low-abundance proteins. | acs.org |

特性

分子式 |

C47H64N4Na2O14S3 |

|---|---|

分子量 |

1051.2 g/mol |

IUPAC名 |

disodium;(2E)-1-[6-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethylamino]-6-oxohexyl]-2-[(E)-3-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate |

InChI |

InChI=1S/C47H66N4O14S3.2Na/c1-46(2)38-33-36(67(57,58)59)20-22-40(38)50(26-12-8-11-19-44(52)48-24-28-63-30-31-64-29-25-49-45(53)65-35-15-9-6-5-7-10-16-35)42(46)17-13-18-43-47(3,4)39-34-37(68(60,61)62)21-23-41(39)51(43)27-14-32-66(54,55)56;;/h5-6,13,17-18,20-23,33-35H,7-12,14-16,19,24-32H2,1-4H3,(H4-,48,49,52,53,54,55,56,57,58,59,60,61,62);;/q;2*+1/p-2/b6-5-;; |

InChIキー |

QFCYIVIBRZKPKP-XNOMRPDFSA-L |

異性体SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCC/C=C\CC5)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+] |

正規SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCC=CCC5)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+] |

製品の起源 |

United States |

Molecular Architecture and Functional Design Principles of Sulfo Cy3 Peg2 Tco Disodium

Cyanine3 Fluorophore Component: Spectral Characteristics and Photophysical Properties

The Sulfo-Cy3 component is responsible for the probe's fluorescent properties, which are critical for its function in imaging and detection assays. evitachem.com As a member of the cyanine (B1664457) dye family, Sulfo-Cy3 exhibits bright fluorescence and has been optimized for performance in biological applications. alfa-chemistry.comaxispharm.com

Absorption and Emission Maxima in Aqueous Environments

In aqueous solutions, the Sulfo-Cy3 dye, the core fluorophore of the compound, exhibits characteristic absorption and emission spectra. It has an absorption maximum typically around 554-555 nm and an emission maximum at approximately 568-570 nm. broadpharm.comaxispharm.com This places its fluorescence in the orange-red region of the visible spectrum. axispharm.com

| Property | Wavelength (nm) |

| Absorption Maximum | ~554-555 |

| Emission Maximum | ~568-570 |

| Stokes Shift | ~14 |

Note: The exact spectral characteristics can be influenced by the local microenvironment.

Quantum Yield and Intrinsic Fluorescence Brightness for Imaging Applications

Sulfo-Cy3 is known for its high fluorescence quantum yield, which contributes to its bright signal in imaging applications. axispharm.comaxispharm.com The quantum yield of Cy3 can be influenced by its conjugation to other molecules. For instance, studies have shown that the quantum yield of Cy3 is highest when attached to the 5' terminus of single-stranded DNA and decreases when duplex DNA is formed. acs.orgresearchgate.net The brightness and fluorescence lifetime of cyanine dyes like Cy3 can be significantly enhanced through supramolecular encapsulation, which can increase the dye's absorption and quantum yield. nyu.eduarxiv.org This intrinsic brightness is a key advantage for sensitive detection in techniques like fluorescence microscopy and flow cytometry. axispharm.com

Photostability and Resistance to Photobleaching in Time-Lapse Experiments

Sulfo-Cy3 dyes are recognized for their good photostability, a crucial property for imaging applications that require prolonged or repeated exposure to excitation light, such as time-lapse microscopy. alfa-chemistry.comaxispharm.com While all fluorophores are susceptible to photobleaching, the structural design of Cy3 provides a degree of resistance. nih.gov Research has shown that the photostability of Cy3 can be further enhanced by its molecular environment. For example, supramolecular encapsulation has been demonstrated to markedly increase the photostability of Cy3. arxiv.org Additionally, the development of photostability-enhancing proteins that bind to sulfo-cyanine dyes has shown a significant decrease in photobleaching. nyu.edu

Polyethylene (B3416737) Glycol (PEG) Linker Module: Role in Hydrophilicity and Biocompatibility

Influence of PEGylation on Probe Solubility and Bioconjugation Efficiency

PEGylation, the process of attaching PEG chains, is a widely used strategy to improve the properties of molecules for biological applications. mdpi.combiosyn.com The hydrophilic nature of the PEG2 linker in Sulfo-Cy3-PEG2-TCO enhances the water solubility of the entire probe. evitachem.cominterchim.com This is particularly important because the cyanine dye itself can be somewhat hydrophobic. researchgate.net Improved aqueous solubility facilitates its use in biological buffers and reduces the tendency for aggregation. interchim.com This enhanced solubility and the flexible nature of the PEG spacer can also contribute to more efficient bioconjugation by making the reactive TCO group more accessible to its target. chempep.com

Steric Properties of the PEG Spacer in Minimizing Non-Specific Interactions

The PEG linker acts as a spacer, physically separating the fluorescent dye from the target molecule to which it is conjugated. chempep.com This separation can be crucial for minimizing steric hindrance, which might otherwise interfere with the biological activity of the labeled molecule. scbt.com Furthermore, the hydrophilic PEG chain creates a hydration shell around the probe. chempep.com This hydration layer helps to prevent non-specific binding of the probe to other proteins or surfaces within a biological system, a phenomenon often referred to as an "antifouling" effect. nih.govrsc.org By reducing non-specific interactions, the PEG linker contributes to a lower background signal and improved specificity in imaging and detection assays. scbt.comnih.gov

Trans-Cyclooctene (B1233481) (TCO) Reactive Handle: Principles of Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition

The trans-cyclooctene (TCO) moiety is a highly efficient reactive handle used in bioorthogonal chemistry. nih.gov It is a strained alkene that exhibits remarkable reactivity with 1,2,4,5-tetrazines (Tz) through an inverse-electron-demand Diels-Alder (iEDDA) reaction. nih.govnih.gov This reaction is classified as "inverse demand" because, contrary to standard Diels-Alder reactions, it involves an electron-rich dienophile (the TCO) reacting with an electron-poor diene (the tetrazine). eur.nlnih.gov

According to frontier molecular orbital theory, the exceptionally fast kinetics of the iEDDA reaction are attributed to the small energy gap between the Highest Occupied Molecular Orbital (HOMO) of the TCO and the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine. eur.nlnih.gov The reaction proceeds via a [4+2] cycloaddition to form an unstable bicyclic intermediate, which then rapidly undergoes a retro-Diels-Alder reaction to yield a stable dihydropyridazine (B8628806) product and release nitrogen gas (N₂) as the sole byproduct. eur.nlnih.govbroadpharm.com This process is characterized by its high specificity and efficiency, allowing for the covalent labeling of biomolecules in complex biological environments. evitachem.comimmunomart.commedchemexpress.com

Stereochemical Considerations and Stability of the TCO Moiety in Solution

The trans-cyclooctene ring possesses a unique form of chirality known as planar chirality. nih.govstackexchange.com This arises because the polymethylene bridge is fixed on one side of the plane defined by the double bond, creating two non-superimposable mirror images. stackexchange.com The most stable conformation of TCO is a crown-like structure. nih.gov When TCO is functionalized, for instance at the 5-position, it can exist as two different stereoisomers, axial and equatorial. eur.nl The axial isomer is generally higher in energy and has been found to be more reactive in iEDDA reactions than the equatorial counterpart. eur.nlresearchgate.net

A primary concern regarding the TCO moiety is its stability, specifically its propensity to isomerize to the thermodynamically more stable but significantly less reactive cis-cyclooctene (CCO) conformer. eur.nlbroadpharm.com This isomerization deactivates the bioorthogonal handle. eur.nl Factors that can promote this trans-to-cis isomerization include exposure to acidic or basic conditions, photosensitivity, and interaction with certain biological molecules like thiol-containing compounds or copper-containing serum proteins. nih.goveur.nl Due to this inherent instability, long-term storage of TCO-containing compounds is generally not recommended. broadpharm.com To address this limitation, more stable TCO derivatives have been engineered. For example, the dioxolane-fused TCO (d-TCO) has demonstrated significantly improved stability, showing no isomerization after being stored in aqueous solutions for 14 days and remaining over 97% in its trans form after four days of incubation in human serum. nih.govresearchgate.net

Sulfonation: Contribution to Aqueous Solubility and Performance in Biological Milieux

The "Sulfo" prefix in Sulfo-Cy3-PEG2-TCO indicates the presence of one or more sulfonate groups (SO₃⁻) on the cyanine dye core. evitachem.comimmunomart.com Sulfonation is a widely adopted chemical strategy to improve the performance of organic fluorophores, such as rhodamines and cyanines, in biological applications. biotium.comconicet.gov.ar The primary benefit of incorporating these highly polar, negatively charged groups is a dramatic increase in the compound's hydrophilicity. rsc.orgresearchgate.net

Hydrophilicity Enhancement for Direct Applications in Aqueous Buffers

The introduction of sulfonate groups significantly enhances the water solubility of the Sulfo-Cy3 dye. broadpharm.combiotium.comrsc.org This property is essential for most biological research, which is conducted in aqueous environments like physiological buffers or cell culture media. conicet.gov.ar Poorly soluble dyes are prone to aggregation in water, which can lead to self-quenching of their fluorescence and non-specific binding to surfaces and biomolecules. biotium.com By increasing hydrophilicity, sulfonation ensures that the probe remains monomeric and fully functional in solution, which can lead to a reduced fluorescence background and an improved signal-to-noise ratio in imaging experiments. rsc.org

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄₇H₆₄N₄Na₂O₁₄S₃ | evitachem.comimmunomart.com |

| Molecular Weight | ~1051.20 g/mol | immunomart.commedchemexpress.com |

| Excitation Maximum (λex) | ~555 nm | broadpharm.com |

| Emission Maximum (λem) | ~570 nm | broadpharm.com |

| Solubility | Water, DMSO, DMF | broadpharm.com |

Impact on Cellular Permeability and Distribution within Biological Samples

The anionic nature of the sulfonate groups has a profound impact on the molecule's ability to cross biological membranes. The negative charges prevent the dye from passively diffusing through the hydrophobic lipid bilayer of the cell membrane. researchgate.netresearchgate.net Consequently, sulfonated fluorescent probes like Sulfo-Cy3-PEG2-TCO are generally considered cell-impermeable. researchgate.netresearchgate.net

This characteristic is a critical design feature for specific applications. For example, when studying cell-surface proteins, it is crucial to label only the extracellular population without interference from intracellular pools. researchgate.net The cell-impermeability of sulfonated dyes ensures that labeling is restricted to the outer surface of the plasma membrane. researchgate.net In contrast, non-sulfonated versions of the same dye can often enter cells and lead to non-specific intracellular signals. nih.gov The strategic use of sulfonation thus allows researchers to control the localization of the fluorescent probe and selectively investigate extracellular or cell-surface targets. researchgate.net

Advanced Bioconjugation Methodologies Employing Sulfo Cy3 Peg2 Tco Disodium

Optimization of Tetrazine-TCO Click Chemistry for Diverse Biomolecule Labeling

The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and high specificity in complex biological environments. escholarship.org Sulfo-Cy3-PEG2-TCO (disodium) leverages this chemistry for fluorescent labeling. medchemexpress.commedchemexpress.com The TCO moiety on the probe reacts specifically with a tetrazine-functionalized biomolecule, forming a stable covalent bond. medchemexpress.cominvivochem.com The reaction's efficiency, however, is not absolute and depends on carefully controlled experimental parameters to maximize labeling yield and minimize unwanted side reactions.

Experimental Parameters for Maximizing Labeling Yield and Specificity (e.g., pH, Temperature, Stoichiometry)

The rate and success of the tetrazine-TCO ligation are influenced by several key experimental conditions. The reaction is a second-order process, meaning its rate is dependent on the concentrations of both the tetrazine and TCO reactants. acs.org Optimizing these parameters is crucial for achieving quantitative and specific labeling of target biomolecules.

pH and Solvent: The tetrazine-TCO reaction is generally robust across a wide range of physiological pH values, typically performing well in buffers such as phosphate-buffered saline (PBS) at pH 7. mdpi.com Protic solvents, particularly water, are known to accelerate the iEDDA reaction. rsc.org The sulfonate groups on the Sulfo-Cy3 dye and the PEG2 linker enhance the water solubility of Sulfo-Cy3-PEG2-TCO, making it highly suitable for reactions in aqueous biological media. axispharm.combroadpharm.com

Temperature: While many click chemistry reactions can be accelerated by elevated temperatures, the fast kinetics of the tetrazine-TCO ligation allow it to proceed efficiently at ambient or physiological temperatures (room temperature to 37°C). acs.orgmdpi.com For instance, ELISA-based assays using TCO-modified antibodies and tetrazine-coated surfaces show effective conjugation following incubation at 37°C. mdpi.com Rapid labeling of proteins in live cells can occur within minutes at room temperature. oregonstate.edunih.gov

Stoichiometry and Concentration: The ratio of the tetrazine to TCO reactants is a critical factor. Due to the rapid reaction rate, low micromolar concentrations are often sufficient. nih.gov In labeling experiments, a slight excess of the fluorescent probe (e.g., Sulfo-Cy3-PEG2-TCO) is often used to ensure complete labeling of the target biomolecule. However, using a large excess can increase background signal. researchgate.net Optimal concentrations can be determined empirically; for example, in one study, antibody concentrations for surface binding were tested in a range from 100 to 5000 ng/mL, with optimal results achieved at 1000 ng/mL or higher. mdpi.com The remarkable speed of the reaction, with rate constants that can exceed 10^6 M⁻¹ s⁻¹, allows for efficient labeling even at sub-micromolar concentrations of the labeling reagent. nih.govacs.org

Incubation Time: The tetrazine-TCO reaction is exceptionally fast, often reaching completion within minutes. oregonstate.edunih.gov Studies have shown that for surface-based assays, an incubation time of 2 hours can be sufficient for the reaction to plateau, with no significant increase in signal observed with longer incubation times up to 300 minutes. mdpi.com For labeling in live cells, efficient spin-labeling of proteins has been achieved within minutes. nih.gov

Table 1: Experimental Parameters for Tetrazine-TCO Ligation

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| pH | 6.0 - 8.0 | Reaction is efficient in standard physiological buffers like PBS (pH ~7.4). mdpi.comrsc.org |

| Temperature | Room Temperature - 37°C | High temperatures are generally not required due to fast intrinsic kinetics. mdpi.comoregonstate.edu |

| Reactant Concentration | Sub-µM to low µM | Low concentrations are effective due to high reaction rate constants (>10³ M⁻¹s⁻¹). nih.govacs.org |

| Stoichiometry | ~1:1 to 1:10 (Target:Probe) | A slight excess of the TCO-probe can drive the reaction to completion. |

| Incubation Time | 5 minutes - 2 hours | Reaction often proceeds to completion rapidly. mdpi.comoregonstate.edunih.gov |

Strategies for Reducing Background Signal and Off-Target Reactions

Minimizing non-specific signal is critical for sensitive detection and accurate imaging. Background can arise from the non-covalent binding of the fluorescent probe to surfaces or non-target biomolecules, or from the intrinsic reactivity of the components.

Hydrophilicity: Increasing the hydrophilicity of the reactants can significantly reduce non-specific binding driven by hydrophobic interactions. The Sulfo-Cy3-PEG2-TCO compound is designed for this purpose; the sulfonate groups and the polyethylene (B3416737) glycol (PEG) linker enhance water solubility. axispharm.combroadpharm.com Studies have demonstrated that using more hydrophilic tetrazine derivatives leads to higher tumor-to-background contrast in PET imaging applications, underscoring the importance of hydrophilicity in reducing background. nih.gov

Reagent Purity and Stability: The purity of the TCO reagent is important. The trans-cyclooctene (TCO) isomer is reactive, but it can isomerize to the unreactive cis-cyclooctene (CCO) form. broadpharm.comlookchem.com This isomerization can be promoted by exposure to certain serum proteins or thiol derivatives. lookchem.com Therefore, using TCO reagents with high isomeric purity and storing them under recommended conditions (-20°C) is crucial for maintaining reactivity and achieving predictable labeling. broadpharm.comlookchem.com

Optimizing Concentration and Washing: Using the lowest effective concentration of the fluorescent probe minimizes the amount of unbound probe that needs to be removed. researchgate.net Thorough washing steps after the labeling reaction are essential to remove any non-covalently bound dye, thereby improving the signal-to-noise ratio. biorxiv.org

Blocking Agents: In assays like ELISA or on-cell labeling, blocking agents such as bovine serum albumin (BSA) are used to coat surfaces and prevent non-specific adsorption of the fluorescent probe. mdpi.com

Tetrazine Reactivity: While highly specific towards TCO, some tetrazine derivatives can exhibit off-target reactivity with endogenous nucleophiles on proteins, leading to non-specific labeling. acs.org The choice of tetrazine structure is therefore important; tetrazines with low or minimal proteome reactivity are preferred for selective labeling, especially for imaging low-abundance proteins. acs.org

Site-Specific Covalent Modification of Proteins and Peptides

Sulfo-Cy3-PEG2-TCO is a powerful tool for the site-specific fluorescent labeling of proteins and peptides. This specificity is achieved by introducing a tetrazine moiety at a precise location on the target protein, which then serves as a unique chemical handle for conjugation with the TCO-functionalized dye.

Labeling of Genetically Encoded Non-Canonical Amino Acids Bearing Tetrazine Functionalities

Genetic code expansion (GCE) is a sophisticated technique that enables the site-specific incorporation of non-canonical amino acids (ncAAs) with novel chemical functionalities directly into a protein's sequence during translation. oregonstate.edusichem.de By engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair, an ncAA bearing a tetrazine group can be encoded in response to a nonsense codon (e.g., the amber stop codon, TAG). oregonstate.edunih.gov

This method provides ultimate control over the labeling site. Once the tetrazine-containing protein is expressed, it can be rapidly and quantitatively labeled with Sulfo-Cy3-PEG2-TCO. oregonstate.edu This approach has been used to label proteins in E. coli and human HEK293T cells. nih.gov The reaction is so efficient that it allows for complete labeling in minutes under physiological conditions, making it ideal for studying protein dynamics in vitro and in vivo. oregonstate.edunih.gov The development of various tetrazine-bearing ncAAs, such as Tet-v2.0 and Tet-v4.0, has produced reaction rates with sTCO reagents exceeding 10^6 M⁻¹ s⁻¹, enabling quantitative labeling with minimal reagent concentrations. nih.govgoogle.com

Conjugation to Endogenous Protein Residues via Tetrazine-Functionalized Linkers

While GCE offers precise control, it is not always feasible. An alternative strategy involves modifying naturally occurring amino acid residues with a bifunctional linker that contains a tetrazine. The most commonly targeted residues are cysteines and lysines due to their unique nucleophilicity. mdpi.com

For example, a cysteine residue can be selectively targeted with a maleimide-functionalized tetrazine linker. nih.gov The maleimide (B117702) group reacts specifically with the thiol side chain of cysteine, thereby attaching the tetrazine handle to the protein. Similarly, the primary amine on the side chain of lysine (B10760008) can be targeted with an N-hydroxysuccinimide (NHS) ester-functionalized tetrazine linker. mdpi.com Once the protein is functionalized with the tetrazine linker, it is ready for specific conjugation with Sulfo-Cy3-PEG2-TCO. This two-step method allows for site-selective labeling of proteins without the need for genetic engineering, although it may be less precise than ncAA incorporation if multiple reactive residues are present. mdpi.comresearchgate.net

Fluorescent Labeling of Nucleic Acids (DNA and RNA)

The fluorescent labeling of nucleic acids is essential for visualizing their localization and tracking their dynamics in cells. rsc.org Sulfo-Cy3-PEG2-TCO can be used to label DNA and RNA that have been functionalized with a tetrazine group. This is typically achieved through a two-step chemo-enzymatic or solid-phase synthesis approach. rsc.org

During solid-phase synthesis of oligonucleotides, a modified phosphoramidite (B1245037) building block containing a reactive group (e.g., an alkyne or TCO) can be incorporated at a specific position. More commonly for the tetrazine-TCO strategy, a building block containing a handle for post-synthesis modification is introduced. For example, a 2'-deoxyuridine (B118206) building block functionalized with a cyclooctyne (B158145) can be incorporated into a DNA oligonucleotide, which can then be reacted with an azide-conjugated fluorophore. rsc.org

Alternatively, enzymatic methods can be employed. DNA and RNA polymerases can sometimes accept nucleotide triphosphates (NTPs) that have been modified with a chemical handle. rsc.org For example, a fluorescent cytosine analogue, tC, has been successfully incorporated into long RNA strands by T7 RNA polymerase, demonstrating a method for direct fluorescent labeling. glenresearch.com A more common bioorthogonal approach involves incorporating a nucleotide triphosphate bearing a tetrazine or TCO handle into the nucleic acid strand using a polymerase. The resulting functionalized DNA or RNA can then be fluorescently labeled via click chemistry with its reactive partner, such as Sulfo-Cy3-PEG2-TCO. rsc.org For instance, terminal deoxynucleotidyl transferase (TdT) can be used to add tetrazine-modified nucleotides to the 3'-end of DNA or RNA strands, which are then available for labeling. lu.se

Table 2: Research Findings on Labeling Methodologies

| Methodology | Target Biomolecule | Key Finding |

|---|---|---|

| Genetic Code Expansion | Proteins | Site-specific incorporation of tetrazine-bearing ncAAs allows for rapid and quantitative labeling with TCO-dyes, with reaction rates >10⁶ M⁻¹s⁻¹. nih.govacs.org |

| Endogenous Residue Targeting | Proteins | Cysteine or lysine residues can be modified with bifunctional tetrazine linkers (e.g., Tetrazine-Maleimide) for subsequent TCO-dye conjugation. mdpi.comnih.gov |

| Enzymatic Labeling | DNA/RNA | Enzymes like terminal deoxynucleotidyl transferase (TdT) can incorporate tetrazine-modified nucleotides into nucleic acids for fluorescent labeling. lu.se |

| Solid-Phase Synthesis | DNA/RNA | Modified phosphoramidites can be used to build oligonucleotides with incorporated chemical handles for post-synthetic click chemistry labeling. rsc.org |

Methodologies for 5'- and 3'-End Labeling of Oligonucleotides and Full-Length RNA

The terminal ends of oligonucleotides and full-length RNA are readily accessible for attaching functional groups, enabling subsequent labeling with probes like Sulfo-Cy3-PEG2-TCO (disodium). This end-labeling is vital for applications where the internal sequence integrity is crucial for biological function. nih.govnih.gov

5'-End Labeling: A prevalent method for labeling the 5'-end involves introducing a reactive group, such as a primary amine, during the automated chemical synthesis of the oligonucleotide. genelink.com This amine-modified oligonucleotide can then be reacted with a tetrazine that has an NHS ester group, preparing it for conjugation with Sulfo-Cy3-PEG2-TCO (disodium). genelink.com Alternatively, a TCO group can be directly incorporated at the 5'-end during synthesis. genelink.com

3'-End Labeling: The 3'-end of RNA and DNA can be specifically labeled using the enzyme Terminal deoxynucleotidyl Transferase (TdT). biorxiv.orgacs.orglu.sejenabioscience.com TdT can add a nucleotide triphosphate modified with a reactive handle, such as a tetrazine, to the 3'-terminus. This tetrazine-modified nucleic acid can then be directly conjugated with Sulfo-Cy3-PEG2-TCO (disodium). Another method involves the enzymatic addition of an azido-modified nucleotide by poly(A) polymerase, followed by a click reaction to attach the desired label. researchgate.net

The TCO-tetrazine reaction is favored for its speed and specificity in aqueous environments, which helps to maintain the structural integrity of the nucleic acid. nih.gov

Strategies for Internal Labeling through Modified Nucleotide Incorporation

Internal labeling allows for the introduction of multiple fluorescent tags along a nucleic acid strand, which can amplify the fluorescent signal. This is particularly useful for detecting molecules at low concentrations.

The main approach for internal labeling is the incorporation of modified nucleoside triphosphates (NTPs) during in vitro transcription. nih.gov These NTPs are engineered to contain a reactive group on the nucleobase. genelink.com For example, a modified uridine (B1682114) phosphoramidite containing a norbornene group has been incorporated into RNA and subsequently labeled with a tetrazine-conjugated fluorophore inside cells. nih.gov

After the modified nucleic acid is synthesized, it is subjected to a bioorthogonal "click" reaction. If the incorporated nucleotide contains an azide (B81097), it can be reacted with a DBCO-containing dye. broadpharm.com If it contains a TCO group, it can be reacted with a tetrazine-containing dye. nih.gov This post-synthesis labeling strategy ensures high specificity. nih.gov

| Labeling Strategy | Position | Method | Reactive Groups Involved |

|---|---|---|---|

| Terminal | 5'-End | Chemical Synthesis / Enzymatic | Amine, TCO, Tetrazine |

| 3'-End | Enzymatic (TdT / PAP) | Azide, Tetrazine | |

| Internal | Internal | In Vitro Transcription with Modified NTPs | Norbornene, TCO, Azide, Tetrazine |

Conjugation to Lipids, Carbohydrates, and Other Small Molecules

The application of Sulfo-Cy3-PEG2-TCO (disodium) also includes the labeling of lipids, carbohydrates, and other small molecules, facilitating the creation of probes for studying cellular components and metabolic activities. axispharm.com

Preparation of Functionalized Probes for Membrane and Metabolite Tracking

Lipid Labeling: Lipids can be chemically altered to include a tetrazine group. These modified lipids can be introduced to cells and incorporated into cellular membranes. The subsequent addition of Sulfo-Cy3-PEG2-TCO (disodium) results in specific fluorescent labeling of these membranes, which is valuable for studying membrane dynamics and lipid trafficking. biorxiv.org For instance, TCO-functionalized lipid-PEG conjugates have been used to present reactive TCO groups on the surface of living cells for subsequent reaction with tetrazine-functionalized molecules. biorxiv.org

Carbohydrate and Metabolite Labeling: Metabolic labeling techniques can be employed to visualize glycans. Cells can be cultured with unnatural sugar molecules containing a bioorthogonal handle, such as an azide, which are then incorporated into cell-surface glycans. rsc.org These can then be targeted with a probe containing a complementary reactive group, such as DBCO, conjugated to a fluorophore. rsc.org This allows for the imaging of glycan synthesis and distribution. rsc.org

Design of Multivalent Constructs for Enhanced Binding Affinity

Multivalency, where multiple ligands bind simultaneously to multiple receptors, significantly increases binding strength and specificity, a concept known as avidity. nih.gov Sulfo-Cy3-PEG2-TCO (disodium) can be used to create fluorescently labeled multivalent probes for enhanced targeting. nih.gov

These constructs typically use a central scaffold, like a nanoparticle or a polymer, which is decorated with multiple copies of a targeting ligand functionalized with a tetrazine. acs.orgnih.gov This multivalent scaffold is then reacted with Sulfo-Cy3-PEG2-TCO (disodium) to produce a brightly fluorescent probe with high avidity for its target. acs.orgnih.gov For example, a hyperbranched polyglycerol (HPG) polymer has been functionalized with TCO groups and then conjugated to tetrazine-modified aptamers and fluorescent dyes to create a multimodal nanoprobe for tumor targeting. nih.govresearchgate.net Similarly, multimeric tetrazine ligands have been synthesized to improve binding capacity for pretargeted imaging applications. researchgate.net This approach allows for the creation of probes that can selectively target cells based on the density of surface receptors. nih.gov

| Application | Biomolecule Class | Labeling Approach | Key Feature |

|---|---|---|---|

| Membrane Tracking | Lipids | Incorporation of TCO-lipid conjugates into membranes, followed by tetrazine-dye labeling. biorxiv.org | Enables live-cell imaging of membrane dynamics. biorxiv.org |

| Metabolite Tracking | Carbohydrates | Metabolic incorporation of azide-modified sugars, followed by labeling with DBCO-dyes. rsc.org | Allows for visualization of glycan biosynthesis. rsc.org |

| Enhanced Targeting | Peptides/Aptamers | Assembly of tetrazine-ligands on a TCO-functionalized multivalent scaffold. nih.govresearchgate.net | Achieves increased binding affinity (avidity) for specific targets. nih.gov |

Applications in Advanced Fluorescence Imaging and Sensing Platforms

Real-Time Tracking of Biomolecular Dynamics in Live Cellular Systems

The ability to track biomolecules in real time within live cells is crucial for understanding their function and the complex regulatory networks that govern cellular behavior. The TCO-tetrazine ligation strategy, for which Sulfo-Cy3-PEG2-TCO (disodium) is a key reagent, allows researchers to tag and follow specific proteins, nucleic acids, and other molecules with high temporal and spatial resolution.

Understanding when and where proteins interact is fundamental to cell biology. Bioorthogonal labeling with reagents like Sulfo-Cy3-PEG2-TCO (disodium) provides a powerful method to visualize these events. In this approach, a protein of interest is first tagged with a tetrazine group, often through genetic code expansion or fusion to a self-labeling tag. The subsequent introduction of Sulfo-Cy3-PEG2-TCO (disodium) results in the rapid and specific attachment of the Cy3 fluorophore, enabling visualization.

Research has demonstrated the utility of TCO-Cy3 conjugates in quantifying cell-surface molecules as a precursor to studying cell-cell interactions. nih.govresearchgate.net In one study, different cell lines were metabolically engineered to express tetrazine or TCO on their surfaces. The subsequent addition of a corresponding TCO-Cy3 or tetrazine-Cy3 probe allowed for the fluorescent quantification of these reactive handles, a critical step for standardizing cell-adhesion studies. nih.gov Another research effort validated the successful incorporation of a tetrazine-functionalized amino acid into protein variants by reacting the modified proteins with TCO-Cy3 and observing the resulting fluorescence via gel electrophoresis. acs.org This confirmation is an essential quality control step before using such proteins in interaction or trafficking studies.

These methods lay the groundwork for more complex experiments, such as tracking the trafficking of cell-surface receptors or visualizing the co-localization of two different proteins, each labeled with a distinct fluorophore through orthogonal chemistries.

Table 1: Research Findings in Protein Labeling and Interaction Studies

| Study Focus | Target System | Labeling Strategy | Key Finding | Citation |

|---|---|---|---|---|

| Quantification of Cell-Surface Handles | Jurkat T, A549, NIH3T3, and EL4 cells | Metabolic glycoengineering to display TCO groups, followed by labeling with Tz-Cy3. | The amount of TCO incorporation was cell-line dependent, enabling quantification of surface handles for cell-adhesion studies. | nih.gov |

| Validation of Protein Modification | SC-frTet protein variants | Site-specific incorporation of a tetrazine-functionalized amino acid, followed by reaction with TCO-Cy3. | TCO-Cy3 conjugation confirmed the successful and reactive incorporation of the tetrazine handle into the protein variants with high yield. | acs.org |

The spatial organization and temporal dynamics of nucleic acids are intrinsically linked to gene regulation. Labeling DNA and RNA in live cells provides direct insight into processes like transcription, chromatin organization, and mRNA transport. Sulfo-Cy3-PEG2-TCO (disodium) can be used to visualize nucleic acids that have been pre-tagged with a tetrazine moiety.

In a novel application, researchers developed a method for the photochemical patterning of DNA barcodes onto the surface of cells. harvard.edu This technique allows for layering spatial information onto single-cell RNA sequencing data. A key step in the process involves the use of TCO-Cy3 to react with tetrazine-modified DNA oligonucleotides, or "zipcodes," demonstrating the successful application of this chemistry to label nucleic acid constructs for advanced spatial transcriptomic analysis. harvard.edu This approach highlights the potential for using Sulfo-Cy3-PEG2-TCO (disodium) to track the location and fate of specific DNA or RNA sequences within a cellular context.

Visualizing the structure and function of organelles is essential for understanding cellular physiology and disease. The specificity of the TCO-tetrazine reaction allows for the targeted delivery of fluorophores like Sulfo-Cy3 to distinct subcellular compartments. This is typically achieved by first directing a TCO- or tetrazine-bearing molecule to the organelle of interest, followed by the addition of the complementary fluorescent probe.

One study effectively demonstrated this principle by investigating the cellular uptake and localization of functionalized gold nanoparticles (AuNPs). scispace.com The AuNPs were first labeled with TCO-Cy3 and then incubated with breast cancer cells. Using fluorescence microscopy, researchers observed a clear co-localization of the Cy3 signal with a dye that specifically stains lysosomes, confirming that the nanoparticles were internalized and trafficked to this organelle. scispace.com In a separate study, a membrane-targeted tetrazine was shown to successfully integrate into the outer cellular membrane, which was confirmed by its subsequent reaction with a TCO-Cy3 conjugate that rendered the membrane fluorescent. researchgate.net These examples show the capability of TCO-Cy3 probes to specifically illuminate subcellular structures for detailed imaging.

Table 2: Research Findings in Targeted Staining of Cellular Structures

| Study Focus | Target System | Labeling Strategy | Key Finding | Citation |

|---|---|---|---|---|

| Nanoparticle Trafficking | BT-474 breast cancer cells | Gold nanoparticles labeled with TCO-Cy3 were incubated with cells; lysosomes were stained with LysoTracker. | The Cy3 fluorescence from the nanoparticles showed strong co-localization with the lysosome marker, indicating nanoparticle internalization and trafficking to lysosomes. | scispace.com |

| Cell Membrane Labeling | U2OS cells | A membrane-targeted tetrazine was introduced, followed by labeling with a TCO-Cy3 conjugate. | A distinct fluorescent signal was observed localized to the outer cell membrane, confirming the successful targeting strategy. | researchgate.net |

Super-Resolution Microscopy Techniques Utilizing Sulfo-Cy3-PEG2-TCO (disodium)

Super-resolution microscopy (SRM) overcomes the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. The choice of fluorophore is critical for SRM, with requirements for high brightness, photostability, and, for some techniques, specific photoswitching properties. The bioorthogonal attachment of dyes like Sulfo-Cy3 via TCO-tetrazine ligation is a powerful way to place suitable fluorophores with high precision for these demanding imaging modalities.

STED microscopy achieves sub-diffraction resolution by using a second, high-intensity laser to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the area from which fluorescence is detected. The ideal STED fluorophore must be very bright and highly photostable to withstand the intense laser light without excessive photobleaching.

The Sulfo-Cy3 fluorophore is known for its brightness and has been used in various fluorescence applications. nih.gov However, specific studies detailing the performance of Sulfo-Cy3-PEG2-TCO (disodium) as a label for STED microscopy are not widely documented in the current literature. The suitability of a dye for STED depends heavily on its photophysical properties, including its excited-state lifetime and quantum yield, which can be influenced by its local chemical environment. While the properties of Cy3 suggest potential compatibility, further empirical validation is needed to confirm its performance and advantages for STED imaging when delivered via a TCO linker.

Single-Molecule Localization Microscopy (SMLM) techniques, such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), reconstruct a super-resolved image by precisely localizing individual, stochastically activated fluorophores over thousands of frames. In some implementations of STORM, pairs of dyes are used, where an "activator" fluorophore (like Cy3) helps to switch a "reporter" fluorophore (like Cy5 or Alexa Fluor 647) between a fluorescent 'on' state and a dark 'off' state. Given this role, a TCO-linked Cy3 could theoretically be used to place the activator dye in close proximity to a tetrazine-linked reporter dye on a target biomolecule. However, specific studies applying Sulfo-Cy3-PEG2-TCO (disodium) for this purpose are not yet prominent.

Photophysical Requirements for High-Resolution Imaging and Data Acquisition

High-resolution imaging techniques, such as super-resolution microscopy (e.g., DNA-PAINT), demand fluorescent probes with exceptional photophysical characteristics to achieve nanometer-scale resolution and generate high-quality data. Sulfo-Cy3-PEG2-TCO (disodium) is well-suited for these demanding applications due to the inherent properties of its Sulfo-Cy3 core.

The Sulfo-Cy3 fluorophore possesses a high quantum yield, providing the bright, efficient fluorescence necessary for single-molecule detection. axispharm.com Its excitation and emission maxima are well-separated from common sources of autofluorescence in cellular environments, which is critical for achieving a high signal-to-noise ratio. nih.gov The inclusion of sulfonate groups significantly enhances its water solubility, preventing aggregation and non-specific binding in aqueous buffers, which is crucial for clear imaging of cellular structures. axispharm.combroadpharm.com

The TCO group facilitates a highly specific and rapid covalent attachment to tetrazine-modified biomolecules, such as antibodies or DNA strands. broadpharm.comtargetmol.com This precise, site-specific labeling is essential for techniques like DNA-PAINT, where fluorophore-labeled DNA strands transiently bind to target-bound antibodies to create the "blinking" effect required for image reconstruction. uni-muenchen.de The stability of the covalent bond formed ensures that the fluorophore remains attached to its target throughout the lengthy data acquisition periods typical of high-resolution imaging.

Table 1: Photophysical Properties of the Sulfo-Cy3 Fluorophore

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum | ~554-555 nm | axispharm.combroadpharm.com |

| Emission Maximum | ~568-570 nm | axispharm.combroadpharm.com |

| Stokes Shift | ~14-15 nm | axispharm.com |

| Extinction Coefficient | > 150,000 M⁻¹cm⁻¹ | |

| Quantum Yield | High | axispharm.com |

Note: Exact spectral properties can vary slightly depending on the solvent environment and conjugation partner.

High-Throughput Screening and Microarray-Based Assays

Microarray technology enables the parallel analysis of thousands of biological interactions on a single chip, making it a cornerstone of high-throughput screening (HTS) for applications ranging from drug discovery to toxicology. nih.govnih.gov The miniaturized format increases assay throughput while reducing the consumption of valuable reagents. nih.gov Fluorescently labeled probes are fundamental to these platforms, and Sulfo-Cy3-PEG2-TCO (disodium) offers a robust solution for developing sensitive and specific microarray-based assays.

Implementation in Fluorescence Immunoassays and Receptor Binding Studies

In fluorescence immunoassays, the specific interaction between an antibody and its antigen is detected using a fluorescent label. Sulfo-Cy3-PEG2-TCO (disodium) is ideally suited for this purpose. The TCO moiety allows for its conjugation to tetrazine-functionalized antibodies or other targeting ligands (like aptamers) via the inverse electron demand Diels-Alder (iEDDA) reaction. medchemexpress.commedchemexpress.com This bioorthogonal reaction is highly efficient and occurs under mild, aqueous conditions, preserving the biological activity of the labeled protein.

A key application is in receptor binding studies on microarrays. For example, a modular strategy can be employed where a scaffold, such as a high molecular weight hyperbranched polyglycerol (HPG), is first modified with TCO groups. acs.org This TCO-functionalized scaffold can then be readily conjugated with tetrazine-modified targeting ligands (e.g., antibodies or aptamers) and tetrazine-modified Sulfo-Cy3. This approach allows for the creation of highly specific probes to investigate ligand binding to arrays of receptors or cells. In such an assay, the intense fluorescence of Sulfo-Cy3 would provide a quantitative readout of binding events across the microarray.

Table 2: Example Components for a Microarray-Based Receptor Binding Assay

| Component | Function | Role of Sulfo-Cy3-PEG2-TCO |

|---|---|---|

| Microarray Surface | Solid support printed with target receptors or cells | N/A |

| Targeting Ligand | Tetrazine-modified antibody or aptamer specific to the target | Binds to the target on the microarray |

| Fluorescent Probe | Sulfo-Cy3-PEG2-TCO (disodium) | Covalently attaches to the tetrazine-modified ligand via TCO-tetrazine click chemistry, providing the fluorescent signal for detection |

Development of Multiplexed Detection Platforms for Simultaneous Analysis

A major advantage of microarray technology is the ability to perform multiplexed analysis, simultaneously measuring multiple analytes in a single experiment. nih.gov This is often achieved by using a panel of spectrally distinct fluorescent dyes. The Sulfo-Cy3 dye, with its orange-red emission, is an integral part of the palette of fluorophores available for multiplexing. axispharm.com

By combining Sulfo-Cy3-PEG2-TCO with other TCO-functionalized dyes (e.g., Sulfo-Cy5-TCO for far-red emission or Sulfo-Cy7-TCO for near-infrared emission), researchers can create a set of probes for simultaneous analysis. In a typical experiment, different primary antibodies, each targeting a distinct cellular protein, can be modified with a unique tetrazine signature. These can then be labeled with a corresponding spectrally-matched TCO-dye. When applied to a cell or tissue microarray, the different colors allow for the simultaneous quantification and localization of multiple proteins within the same sample, dramatically increasing data output and providing a more comprehensive biological picture.

Advanced Optical Sensing and Probe Activation Strategies

Beyond simply acting as a static label, Sulfo-Cy3-PEG2-TCO (disodium) can serve as a core component in the construction of sophisticated molecular probes that report on specific biological activities or environmental changes. The TCO group provides a versatile chemical handle for assembling these complex sensors.

Design and Development of Activatable Fluorescent Probes for Specific Biological Events

Activatable probes, or "smart" probes, are designed to exist in a non-fluorescent or "quenched" state until they interact with a specific target, such as an enzyme or a reactive oxygen species. This activation results in a significant increase in fluorescence, enabling the detection of specific biological events with a very high signal-to-background ratio.

The TCO moiety of Sulfo-Cy3-PEG2-TCO is instrumental in the design of such probes. For instance, a probe for detecting a specific protease could be designed by conjugating Sulfo-Cy3-PEG2-TCO to one end of a peptide substrate and a quencher molecule (modified with a tetrazine group) to the other. In the intact probe, the proximity of the quencher to the Sulfo-Cy3 dye suppresses its fluorescence. Upon cleavage of the peptide by the target protease, the quencher diffuses away, leading to a "turn-on" of the Cy3 fluorescence. This strategy allows for real-time imaging of enzyme activity in living cells. The TCO-tetrazine ligation provides a reliable method for assembling these bimodal constructs. researchgate.net

Implementation in Förster Resonance Energy Transfer (FRET) and Ratiometric Imaging Assays

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring nanoscale distances and detecting molecular interactions. It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this transfer is highly dependent on the distance between the two dyes. Cy3 is a classic FRET donor, often paired with acceptors like Cy5. snmjournals.org

Sulfo-Cy3-PEG2-TCO can be readily incorporated as the donor in FRET-based biosensors. For example, a protein that undergoes a conformational change upon binding to a ligand could be labeled at two different sites: one with Sulfo-Cy3-PEG2-TCO and the other with a tetrazine-modified FRET acceptor (e.g., Sulfo-Cy5-tetrazine). The TCO-tetrazine reaction ensures precise assembly of the sensor. acs.org A change in the protein's conformation would alter the distance between the donor and acceptor, causing a measurable change in the FRET efficiency (e.g., a decrease in donor fluorescence and an increase in acceptor fluorescence).

This principle can be extended to ratiometric imaging, where the ratio of two different emission signals (e.g., donor and acceptor fluorescence) is measured. nih.gov This ratiometric output provides a quantitative and robust measurement that is independent of probe concentration and instrumental variations, making it highly suitable for quantitative analysis in complex biological samples. nih.gov

Table 3: Potential FRET Pairs for Sulfo-Cy3

| Donor | Acceptor | Spectral Overlap |

|---|---|---|

| Sulfo-Cy3 | Sulfo-Cy5 | Excellent |

| Sulfo-Cy3 | Alexa Fluor 647 | Excellent |

| Sulfo-Cy3 | TAMRA | Good |

Comparative Analysis and Future Directions in Bioconjugation Probe Development

Comparative Performance with Alternative Fluorophores within the Cy3 Spectral Range

The selection of a fluorophore is critical for the sensitivity and clarity of any fluorescence-based experiment. The Sulfo-Cy3 core of the probe operates in the well-established Cy3 spectral range (approximately 550 nm excitation and 570 nm emission), a region popular for its compatibility with common laser lines and filter sets. interchim.fr Its performance, however, must be benchmarked against other dyes in this class, most notably Alexa Fluor 555.

Fluorescence brightness is a product of the molar extinction coefficient (a measure of light absorption) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). Cyanine (B1664457) dyes like Cy3 are known for their exceptionally high extinction coefficients. lumiprobe.com However, their quantum yield can be highly dependent on the molecular environment, with fluorescence being significantly enhanced when the dye's structure is rigidified, for instance, upon binding to a biomolecule like DNA. science.gov

Alexa Fluor dyes are often considered the gold standard for brightness and photostability. nih.gov Studies comparing Alexa Fluor 555 with Cy3 have shown that protein conjugates of Alexa Fluor 555 are significantly brighter than those of Cy3, especially at high degrees of labeling. researchgate.net This is partly attributed to the reduced self-quenching of Alexa Fluor dyes upon conjugation. researchgate.net Photostability, the dye's resistance to photobleaching under prolonged illumination, is another critical parameter where Alexa Fluor dyes generally outperform their cyanine counterparts. nih.govresearchgate.neteurekalert.org For example, in one direct comparison, Alexa Fluor 647 (a longer-wavelength analog) retained about 80% of its initial fluorescence under conditions where Cy5 (the corresponding cyanine dye) retained only 55%. researchgate.net

Despite the superior photophysical properties of Alexa Fluor dyes, Sulfo-Cy3 remains a widely used and cost-effective option, providing bright fluorescence suitable for many applications, including microscopy and flow cytometry. interchim.fr The "Sulfo" modification on the cyanine core enhances water solubility and reduces the aggregation that can quench fluorescence, making it a significant improvement over non-sulfonated versions. lumiprobe.comglenresearch.combiorxiv.org

| Fluorophore | Approx. Ex/Em (nm) | Key Strengths | Considerations |

|---|---|---|---|

| Sulfo-Cy3 | 555 / 570 | High extinction coefficient, good water solubility, reduced aggregation vs. non-sulfonated Cy3. lumiprobe.combiorxiv.org | Generally lower photostability and quantum yield compared to Alexa Fluor 555. researchgate.net |

| Alexa Fluor 555 | 555 / 565 | High photostability, high quantum yield, bright conjugates, pH-insensitive. nih.govresearchgate.netthermofisher.com | Higher cost compared to cyanine dyes. bitesizebio.com |

| DyLight 550 | 562 / 576 | Spectrally similar to Cy3, used in various applications. | Performance characteristics are comparable to other dyes in its class. researchgate.net |

Minimizing background signal is paramount for achieving a high signal-to-noise ratio. Non-specific binding of the fluorescent probe to surfaces or unintended biomolecules is a major source of background. The structural components of Sulfo-Cy3-PEG2-TCO are explicitly designed to mitigate this issue.

The sulfonate (Sulfo) groups on the Cy3 core not only improve water solubility but also reduce non-specific binding compared to their hydrophobic, non-sulfonated counterparts. lumiprobe.comglenresearch.combiotium.com While negatively charged sulfonate groups can sometimes increase non-specific binding to positively charged cellular components, this effect is counteracted by the second component of the probe: the PEG linker. biotium.comgoogle.com

Novel Conjugation Strategies and Expanding the Scope of TCO-Based Chemical Biology

The TCO-tetrazine ligation is not a static technology; research is continuously pushing its boundaries. Novel strategies are expanding its applications beyond simple labeling. One major area of development is "click-to-release" chemistry. nih.gov In this approach, the cycloaddition reaction between TCO and a specific tetrazine derivative triggers the cleavage of a bond, releasing a caged molecule like a drug. researchgate.netresearchgate.net This allows for the spatiotemporally controlled activation of therapeutics directly at a target site, a strategy that has entered clinical trials. nih.govembl.org

Furthermore, chemists are designing novel TCO and tetrazine structures to fine-tune reactivity and stability. frontiersin.orgnih.gov This includes developing tetrazines that are activated by an external trigger, such as light, allowing for an additional layer of control over when and where the bioorthogonal reaction can occur. biorxiv.org The development of new dienophiles and tetrazines is constantly improving the toolbox available to chemical biologists, enabling more complex experimental designs, such as multiplexed labeling and the electrochemical control of probe attachment. nih.govoup.comru.nl These advancements continue to broaden the horizon for TCO-based probes, promising new applications in diagnostics, therapy, and the fundamental study of biological systems. researchgate.netoup.com

Integration with Emerging Technologies in Chemical Biology, Optogenetics, and Single-Cell Analysis

The utility of bioconjugation probes like Sulfo-Cy3-PEG2-TCO (disodium) is significantly amplified when integrated with rapidly advancing fields such as chemical biology, optogenetics, and single-cell analysis. The core of this integration lies in the probe's functional moieties: the Sulfo-Cy3 fluorophore for detection, the PEG2 linker for improved solubility, and critically, the trans-cyclooctene (B1233481) (TCO) group. The TCO group enables highly specific and rapid covalent bonding with tetrazine-functionalized molecules via the inverse-electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of bioorthogonal "click chemistry". worldscientific.commedchemexpress.combroadpharm.com This reaction's ability to proceed efficiently under physiological conditions without interfering with native biological processes makes it an invaluable tool for precise molecular labeling in complex living systems. rsc.orgnih.gov

Chemical Biology: In chemical biology, the primary application of Sulfo-Cy3-PEG2-TCO (disodium) is the specific fluorescent labeling of biomolecules (proteins, glycans, lipids) that have been metabolically or genetically engineered to incorporate a tetrazine handle. researchgate.netnih.gov This allows researchers to "paint" specific molecules within a cell to study their localization, trafficking, and interactions in real-time. For instance, a target protein can be genetically modified to include a non-canonical amino acid bearing a tetrazine group. Subsequent introduction of Sulfo-Cy3-PEG2-TCO (disodium) results in a highly specific and stable fluorescent tag on that protein, enabling advanced imaging studies. uni-wuerzburg.de This method provides spatiotemporal control over labeling that is difficult to achieve with traditional genetic reporters like GFP. researchgate.net

Optogenetics: Optogenetics involves controlling cellular activity using light-sensitive proteins (opsins). nih.gov While many optogenetic tools are genetically encoded to fluoresce, chemical probes offer complementary advantages, such as increased brightness, photostability, or access to different spectral windows. mdpi.comthe-twinkle-factory.com The TCO-tetrazine ligation strategy is being used to fluorescently label components of optogenetic systems. addgene.org For example, a non-fluorescent, light-sensitive channel protein could be tagged with a tetrazine, allowing researchers to specifically attach Sulfo-Cy3-PEG2-TCO (disodium) to visualize the location and concentration of these channels on the cell membrane. Furthermore, click chemistry can be used to study the downstream effects of optogenetic activation; for instance, by labeling lipids produced in response to light-activated enzymes to understand signaling cascades. nih.gov

Single-Cell Analysis: The precision of TCO-tetrazine ligation is particularly powerful for single-cell analysis. It enables the specific labeling of cell-surface proteins or other biomarkers on individual cells within a heterogeneous population. nih.gov These labeled cells can then be identified and sorted using fluorescence-activated cell sorting (FACS) for downstream analysis, such as single-cell RNA sequencing or proteomics. nih.govacs.org This approach overcomes the limitations of antibody-based labeling, which can sometimes suffer from specificity issues or interfere with protein function. By using bioorthogonal chemistry, researchers can achieve highly specific labeling for sensitive single-cell applications, including high-resolution microscopy techniques that can resolve molecular details at the single-cell level. worldscientific.comuni-wuerzburg.de

Table 1: Integration of Sulfo-Cy3-PEG2-TCO (disodium) with Emerging Technologies

| Technology | Application Area | Mechanism of Integration | Research Finding Example |

|---|---|---|---|

| Chemical Biology | Site-Specific Protein Labeling | The TCO group on the probe reacts with a tetrazine-modified non-canonical amino acid genetically incorporated into a target protein. | Visualization of cytoskeletal proteins or specific receptors in living cells for trafficking and interaction studies. uni-wuerzburg.de |

| Optogenetics | Visualizing Optogenetic Tools | Labeling of light-sensitive proteins (e.g., channels, enzymes) that have been engineered to contain a tetrazine group. | Fluorescently tagging optogenetically controlled enzymes to observe their recruitment to specific cellular membranes upon light activation. addgene.orgnih.gov |

| Single-Cell Analysis | Cell Sorting and Imaging | Labeling specific surface proteins on individual cells with a tetrazine-antibody conjugate, followed by reaction with the TCO-dye probe. | Isolating specific cell sub-populations from a mixed sample for genomic or proteomic analysis based on fluorescent labeling. nih.govacs.org |

Future Research Trajectories and Potential for Enhanced Probe Functionality and Multimodality

The development of bioconjugation probes is moving toward creating smarter, more versatile tools. Future research involving probes like Sulfo-Cy3-PEG2-TCO (disodium) is focused on two main trajectories: enhancing the functionality of the fluorescent reporter itself and integrating it into multimodal platforms.

Enhanced Probe Functionality: A significant area of development is the creation of "fluorogenic" probes. nih.gov In this design, the fluorescence of the Cy3 dye is initially quenched by the nearby tetrazine handle. uni-wuerzburg.deresearchgate.net The bioorthogonal reaction with a TCO-modified target molecule breaks this quenching interaction, leading to a dramatic increase in fluorescence intensity. rsc.orgresearchgate.net This "turn-on" mechanism provides a much higher signal-to-noise ratio, as unbound probes remain dark, eliminating the need for wash steps that can be disruptive to live-cell experiments. uni-wuerzburg.denih.gov Future research will focus on optimizing the quenching efficiency and the fluorescence turn-on ratio for various fluorophores, including those in the near-infrared (NIR) spectrum for deeper tissue imaging. acs.org

Another avenue for enhanced functionality is the development of probes that are sensitive to their microenvironment. This could involve designing probes where the fluorescence properties (e.g., lifetime, emission spectrum) change in response to local pH, ion concentration, or enzymatic activity, adding another layer of information beyond simple localization. researchgate.net

Multimodality: No single imaging technique is perfect; each has its own strengths and weaknesses. fortunejournals.combenthamopenarchives.com For example, fluorescence imaging offers high sensitivity but is limited in its tissue penetration depth, while magnetic resonance imaging (MRI) provides excellent anatomical detail deep within tissues but has lower sensitivity. benthamopenarchives.comnih.gov The future of molecular imaging lies in multimodal probes that combine the advantages of different techniques into a single agent. snmjournals.orgresearchgate.net

A fluorescent probe like Sulfo-Cy3-PEG2-TCO (disodium) can serve as a key component in a multimodal construct. Future research will involve synthesizing conjugates that link the TCO-dye moiety to other imaging agents, such as:

MRI Contrast Agents: Gadolinium (Gd) chelates or superparamagnetic iron oxide nanoparticles (SPIONs) could be incorporated to create a dual fluorescence-MRI probe. benthamopenarchives.com This would allow for high-resolution anatomical mapping with MRI, followed by high-sensitivity optical imaging for surgical guidance.

Radionuclides for PET/SPECT: Chelating agents capable of binding radioactive isotopes (e.g., ⁶⁴Cu, ⁸⁹Zr, ¹¹¹In) could be added to create probes for dual fluorescence and Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging. snmjournals.orgacs.org This provides whole-body quantitative data from the nuclear imaging component, complemented by cellular-level detail from the fluorescence. snmjournals.org

The design of these multimodal probes presents challenges, including potential steric hindrance between the different components and ensuring that the properties of each imaging agent are not compromised. fortunejournals.com However, the potential to gain a more comprehensive understanding of biological processes by correlating information from different scales—from the whole body down to the single-molecule level—is a major driving force for this research. benthamopenarchives.com

Table 2: Future Directions in Bioconjugation Probe Development

| Research Trajectory | Description | Potential Advantage | Associated Compound/Technology |

|---|---|---|---|

| Fluorogenic Probes | The probe's fluorescence is activated only upon reaction with its target via bioorthogonal chemistry. nih.govacs.org | High signal-to-noise ratio, no-wash live-cell imaging, reduced background fluorescence. | Tetrazine-quenched fluorophores. uni-wuerzburg.deresearchgate.net |

| Environment-Sensing Probes | The probe's spectral properties change in response to local biochemical conditions (e.g., pH, enzymes). researchgate.net | Provides functional information about the cellular microenvironment in addition to localization. | Solvatochromic or ion-sensitive dyes. |

| Fluorescence-MRI Probes | Combines a fluorophore with an MRI contrast agent in a single molecule. benthamopenarchives.com | Correlates high-resolution anatomical data (MRI) with high-sensitivity cellular imaging (fluorescence). | Gadolinium (Gd) chelates, Iron Oxide Nanoparticles. benthamopenarchives.com |

| Fluorescence-PET/SPECT Probes | Integrates a fluorophore with a radionuclide for nuclear imaging. snmjournals.orgresearchgate.net | Allows for quantitative whole-body imaging (PET/SPECT) and high-resolution ex vivo validation or surgical guidance (fluorescence). | ⁶⁴Cu, ⁸⁹Zr, ¹¹¹In chelators. snmjournals.orgacs.org |

Q & A

Q. What databases and search strategies are optimal for retrieving peer-reviewed studies on Sulfo-Cy3-PEG2-TCO?

- Methodological Answer:

- Databases : PubMed, Scopus, Web of Science, and SciFinder (CAS content) .

- Search Terms :

- Core: "Sulfo-Cy3-PEG2-TCO" OR "Cy3 TCO disodium".

- Expanded: ("bioorthogonal labeling" OR "click chemistry") AND ("fluorescence imaging" OR "in vivo tracking").

- Filters : Limit to articles with full-text availability (2015–2025) and systematic reviews/meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。